molecular formula C7H4N2O6 B016317 5,6-Dinitro-1,3-benzodioxole CAS No. 7748-59-6

5,6-Dinitro-1,3-benzodioxole

Cat. No.: B016317
CAS No.: 7748-59-6
M. Wt: 212.12 g/mol
InChI Key: KAKKXKBQUBETST-UHFFFAOYSA-N
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Description

5,6-Dinitro-1,3-benzodioxole: is an organic compound with the molecular formula C7H4N2O6 and a molecular weight of 212.12 g/mol . It is characterized by the presence of two nitro groups (-NO2) attached to a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. This compound is known for its pale-yellow to yellow-brown solid form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dinitro-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions . The reaction proceeds as follows:

1,3-Benzodioxole+2HNO3This compound+2H2O\text{1,3-Benzodioxole} + 2 \text{HNO}_3 \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 1,3-Benzodioxole+2HNO3​→this compound+2H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dinitro-1,3-benzodioxole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 1,2-Dinitro-4,5-methylenedioxybenzene
  • 1,2-Methylenedioxy-4,5-dinitrobenzene
  • 5,6-Dinitro-2H-1,3-benzodioxole

Uniqueness: 5,6-Dinitro-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. The presence of nitro groups at the 5 and 6 positions enhances its reactivity and potential for forming various derivatives .

Properties

IUPAC Name

5,6-dinitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKXKBQUBETST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

0.103 mol (17.2 g) of 4,5-methylenedioxy-1-nitrobenzene is added in small portions in the course of 15 minutes to a mixture, cooled to -5° C., consisting of 125 ml of nitric acid (d=1.50) and 125 ml of nitric acid (d=1.40), the temperature being maintained at between 0° and 5° C. 1 hour after the addition is complete, the reaction mixture is poured onto 1 kg of ice. The expected product precipitates. After being dried hot in the presence of phosphorus pentoxide, it melts at 99° C. (literature 98°-100° C.). It can optionally be recrystallized from 96° strength ethanol.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Compound 5-nitrobenzo[d][1,3]dioxole (5.0 g, 30 mmol) was added in one portion to a solution of fuming HNO3 and con. HNO3 (V/V=1/1, 120 mL) at −10 to −5° C. The mixture was stirred for 3 h at this temperature and poured into ice/water, filtered to get compound 5,6-dinitrobenzo[d][1,3]dioxole (7.0 g, quantitative) as a yellow solid. The compound was used directly without purification. 1H NMR (DMSO-d6) δ 6.39 (s, 2H), 7.86 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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